molecular formula C55H84N20O21S2 B14166402 Epibleomycin CAS No. 62624-78-6

Epibleomycin

Cat. No.: B14166402
CAS No.: 62624-78-6
M. Wt: 1425.5 g/mol
InChI Key: NRURSPFITWGNRU-UHFFFAOYSA-N
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Description

Epibleomycin is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is closely related to bleomycin, a well-known antitumor agent. This compound exhibits significant antitumor activity by inhibiting DNA synthesis, making it a valuable compound in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epibleomycin is typically synthesized through fermentation processes involving Streptomyces verticillus. The production involves the cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize yield .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors. The process includes:

Chemical Reactions Analysis

Types of Reactions: Epibleomycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxide derivatives, while reduction can yield alcohol derivatives .

Scientific Research Applications

Epibleomycin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study glycopeptide antibiotics and their chemical properties.

    Biology: Employed in research on bacterial metabolism and antibiotic resistance mechanisms.

    Medicine: Investigated for its potential in cancer therapy due to its DNA synthesis inhibition properties.

    Industry: Utilized in the development of new antibiotics and antitumor agents

Mechanism of Action

Epibleomycin exerts its effects by binding to DNA and inhibiting its synthesis. The compound chelates metal ions, primarily iron, to form a pseudoenzyme that reacts with oxygen. This reaction produces superoxide and hydroxide free radicals, which cleave DNA strands, leading to cell death. The primary molecular targets are the DNA strands, and the pathways involved include oxidative stress and apoptosis .

Comparison with Similar Compounds

Epibleomycin stands out due to its specific DNA-binding properties and the unique oxidative cleavage mechanism it employs.

Properties

CAS No.

62624-78-6

Molecular Formula

C55H84N20O21S2

Molecular Weight

1425.5 g/mol

IUPAC Name

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-5-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

InChI

InChI=1S/C55H84N20O21S2/c1-19-31(72-46(75-44(19)58)24(11-29(57)79)67-12-23(56)45(59)85)50(89)74-33(40(25-13-63-17-68-25)94-53-42(38(83)36(81)27(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)28(15-77)92-52)51(90)70-21(3)35(80)20(2)47(86)73-32(22(4)78)48(87)65-10-7-30-71-26(16-97-30)43-34(69-18-98-43)49(88)64-8-5-6-9-66-54(60)61/h13,16-18,20-24,27-28,32-33,35-42,52-53,67,76-78,80-84H,5-12,14-15,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,88)(H,65,87)(H,70,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66)

InChI Key

NRURSPFITWGNRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=C(N=CS6)C(=O)NCCCCN=C(N)N)O

Origin of Product

United States

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